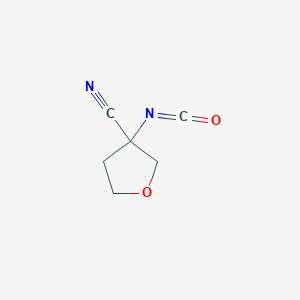
3-Isocyanatotetrahydrofuran-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Isocyanatotetrahydrofuran-3-carbonitrile is a chemical compound with the molecular formula C6H6N2O2 It is known for its unique structure, which includes an isocyanate group and a nitrile group attached to a tetrahydrofuran ring
Méthodes De Préparation
The synthesis of 3-Isocyanatotetrahydrofuran-3-carbonitrile typically involves the reaction of tetrahydrofuran derivatives with isocyanates and nitriles under specific conditions. The exact synthetic routes and reaction conditions can vary, but common methods include:
Reaction of tetrahydrofuran with isocyanates: This involves the use of catalysts and controlled temperatures to facilitate the formation of the isocyanate group.
Incorporation of nitrile groups: This step often requires the use of nitrile-containing reagents and specific reaction conditions to ensure the nitrile group is properly attached to the tetrahydrofuran ring.
Industrial production methods may involve large-scale reactions using similar principles but optimized for efficiency and yield.
Analyse Des Réactions Chimiques
3-Isocyanatotetrahydrofuran-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitrile group to other functional groups, such as amines.
Substitution: The isocyanate group can participate in substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-Isocyanatotetrahydrofuran-3-carbonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: Researchers study its interactions with biological molecules to understand its potential biological activity.
Industry: This compound can be used in the production of polymers and other industrial materials.
Mécanisme D'action
The mechanism of action of 3-Isocyanatotetrahydrofuran-3-carbonitrile involves its reactivity with various molecular targets. The isocyanate group can react with nucleophiles, leading to the formation of new bonds and structures. The nitrile group can also participate in reactions, contributing to the compound’s overall reactivity. These interactions can affect molecular pathways and processes, making the compound useful in various applications.
Comparaison Avec Des Composés Similaires
3-Isocyanatotetrahydrofuran-3-carbonitrile can be compared with other similar compounds, such as:
3-Isocyanatotetrahydrofuran-3-carboxylic acid: This compound has a carboxylic acid group instead of a nitrile group.
3-Isocyanatotetrahydrofuran-3-methanol: This compound has a hydroxyl group instead of a nitrile group.
Propriétés
IUPAC Name |
3-isocyanatooxolane-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c7-3-6(8-5-9)1-2-10-4-6/h1-2,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDTKJZGKLQOWFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(C#N)N=C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.0^{3,10.0^{4,7]heptadec-13-en-15-yl] (4S,5R)-2,4-diphenyl-4,5-dihydro-1,3-oxazole-5-carboxylate](/img/structure/B13647783.png)





![4-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B13647818.png)
